molecular formula C28H18N2NiO2 B13737406 Nickel, [[1,1'-[1,2-phenylenebis[(nitrilo-kappaN)methylidyne]]bis[2-naphthalenolato-kappaO]](2-)]-, (SP-4-2)- CAS No. 20437-10-9

Nickel, [[1,1'-[1,2-phenylenebis[(nitrilo-kappaN)methylidyne]]bis[2-naphthalenolato-kappaO]](2-)]-, (SP-4-2)-

Cat. No.: B13737406
CAS No.: 20437-10-9
M. Wt: 473.1 g/mol
InChI Key: SQYSKCSEVOCXOD-UHFFFAOYSA-L
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Description

Nickel, [1,1’-[1,2-phenylenebis[(nitrilo-kappaN)methylidyne]]bis[2-naphthalenolato-kappaO]]-, (SP-4-2)- is a complex nickel compound with the molecular formula C28H18N2NiO2 . This compound is known for its unique coordination structure, where nickel is coordinated with two naphthalenolato and two nitrilo ligands. It has applications in various fields, including catalysis and material science.

Preparation Methods

The synthesis of Nickel, [1,1’-[1,2-phenylenebis[(nitrilo-kappaN)methylidyne]]bis[2-naphthalenolato-kappaO]]-, (SP-4-2)- typically involves the reaction of nickel salts with ligands such as 1,2-phenylenebis(nitrilo-kappaN)methylidyne and 2-naphthalenolato-kappaO. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the formation of the complex . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Nickel, [1,1’-[1,2-phenylenebis[(nitrilo-kappaN)methylidyne]]bis[2-naphthalenolato-kappaO]]-, (SP-4-2)- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Nickel, [1,1’-[1,2-phenylenebis[(nitrilo-kappaN)methylidyne]]bis[2-naphthalenolato-kappaO]]-, (SP-4-2)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Nickel, [1,1’-[1,2-phenylenebis[(nitrilo-kappaN)methylidyne]]bis[2-naphthalenolato-kappaO]]-, (SP-4-2)- involves its ability to coordinate with various substrates and facilitate chemical transformations. The nickel center acts as a catalytic site, where substrates bind and undergo reactions. The specific molecular targets and pathways depend on the nature of the substrates and the reaction conditions .

Comparison with Similar Compounds

Nickel, [1,1’-[1,2-phenylenebis[(nitrilo-kappaN)methylidyne]]bis[2-naphthalenolato-kappaO]]-, (SP-4-2)- can be compared with other nickel complexes, such as:

The uniqueness of Nickel, [1,1’-[1,2-phenylenebis[(nitrilo-kappaN)methylidyne]]bis[2-naphthalenolato-kappaO]]-, (SP-4-2)- lies in its specific ligand coordination, which imparts distinct chemical and physical properties.

Properties

CAS No.

20437-10-9

Molecular Formula

C28H18N2NiO2

Molecular Weight

473.1 g/mol

IUPAC Name

nickel(2+);1-[[2-[(2-oxidonaphthalen-1-yl)methylideneamino]phenyl]iminomethyl]naphthalen-2-olate

InChI

InChI=1S/C28H20N2O2.Ni/c31-27-15-13-19-7-1-3-9-21(19)23(27)17-29-25-11-5-6-12-26(25)30-18-24-22-10-4-2-8-20(22)14-16-28(24)32;/h1-18,31-32H;/q;+2/p-2

InChI Key

SQYSKCSEVOCXOD-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=CC=C3N=CC4=C(C=CC5=CC=CC=C54)[O-])[O-].[Ni+2]

Origin of Product

United States

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